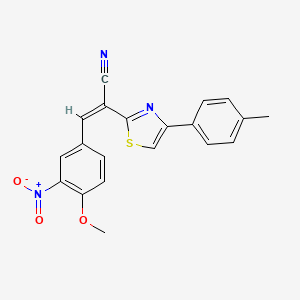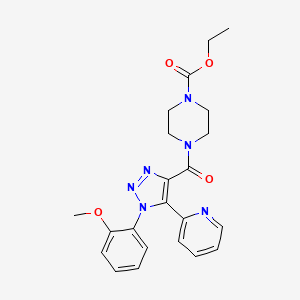
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Synthetic Approaches : A study discusses a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides, showcasing the methodology's potential for synthesizing oxalamides (Mamedov et al., 2016).
Pharmacology and Medicinal Chemistry
- Ligands for Serotonin Receptors : Several studies have explored the synthesis of derivatives as ligands for serotonin receptors, indicating the relevance of such compounds in pharmacological research. For example, the synthesis of new triazoles as ligands for the 5-HT1A serotonin receptor (Salerno et al., 2004), and the development of ligands for the 5-HT6 serotonin receptor (Łażewska et al., 2019).
Radiotracer Development
- Radiotracer for Brain Studies : A study discusses the synthesis of a compound as a potential radiotracer for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Crystal Structure Analysis
- X-Ray Crystallographic Analysis : Research on the crystal structure of related compounds offers insights into their molecular conformation, critical for understanding their pharmacological properties (Ozbey et al., 2001).
Chemical and Biological Properties
In Vitro Biological Properties : Studies such as the synthesis and evaluation of arylpiperazine derivatives as serotonin ligands highlight the biological activity of these compounds (Glennon et al., 1988).
Antidepressant and Anxiolytic Effects : Investigations into the antidepressant and anxiolytic effects of phenylpiperazine derivatives in animal models provide insights into their therapeutic potential (Pytka et al., 2015).
Catalytic and Material Science Applications
- Catalysis and Material Science : Some compounds have been studied for their potential applications in catalysis and material science, such as in the preparation of binuclear Cu(II) complexes (Karthikeyan et al., 2001).
Safety And Hazards
This would involve studying the safety measures to be taken while handling the compound, its toxicity, environmental impact, etc.
Direcciones Futuras
This would involve discussing potential future research directions, applications, or improvements to the compound or its synthesis process.
Please consult a professional chemist or a reliable scientific database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-25-11-13-26(14-12-25)20(16-3-9-19(32-2)10-4-16)15-23-21(28)22(29)24-17-5-7-18(8-6-17)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLPAIHZHAQLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)



![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)


![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)

